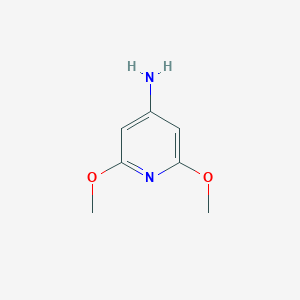

2,6-Dimethoxypyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGJCSWZUHDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623511 | |

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-39-2 | |

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminodimethoxypyrimidines

An important note on nomenclature: The request specified "2,6-Dimethoxypyridin-4-amine". However, publicly available scientific data predominantly refers to the structurally related pyrimidine analogues. Pyridines contain a single nitrogen atom in their aromatic ring, while pyrimidines contain two. Given their significance in medicinal chemistry and the wealth of available data, this guide will focus on the more extensively researched 4-Amino-2,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine . It is highly probable that the intended subject of the query were these key pyrimidine intermediates.

This technical guide provides a comprehensive overview of aminodimethoxypyrimidines, tailored for researchers, scientists, and professionals in drug development. It covers their chemical properties, synthesis protocols, and roles in biological pathways.

Core Compound Identification and Properties

The primary compounds of interest are two key isomers that serve as vital intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Property | 4-Amino-2,6-dimethoxypyrimidine | 2-Amino-4,6-dimethoxypyrimidine |

| CAS Number | 3289-50-7[1][2][3] | 36315-01-2[4] |

| Molecular Formula | C₆H₉N₃O₂[1][2] | C₆H₉N₃O₂[4] |

| Molecular Weight | 155.15 g/mol [2] | 155.15 g/mol [4] |

| Appearance | White to off-white crystalline powder[1] | White to almost white powder/crystal |

| Melting Point | 149-152 °C[2] | 96-100 °C |

| Boiling Point | 340.1±45.0 °C (Predicted)[2] | Not specified |

| Solubility | Soluble in methanol.[1] | Not specified |

| Synonyms | 2,6-Dimethoxypyrimidin-4-amine[2] | 4,6-Dimethoxypyrimidin-2-amine[4] |

Applications in Research and Drug Development

Aminopyrimidine scaffolds are crucial in medicinal chemistry due to their ability to form key interactions with biological targets.[5] They are integral to the structure of numerous therapeutic agents.

-

Herbicide Synthesis : 2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical intermediate in the production of widely used sulfonylurea herbicides, such as bensulfuron-methyl and nicosulfuron.[6][7]

-

Pharmaceuticals : These compounds are building blocks for more complex molecules with potential therapeutic activities.

-

Anticancer Research : Related aminopyridine structures have been used to synthesize sulfonamides that show potent inhibition of tubulin polymerization, a target in cancer therapy.[8]

-

Kinase Inhibition : The aminopyrimidine core is a known "hinge-binding" motif for kinase inhibitors. For example, derivatives have been developed as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[9]

-

Anti-inflammatory Agents : A derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been shown to suppress inflammatory responses in human monocytes by activating the canonical Wnt/β-catenin signaling pathway and inhibiting TLR-induced cytokine production.[10][11]

-

Experimental Protocols: Synthesis

Multiple synthetic routes to aminodimethoxypyrimidines have been developed, often starting from simple, inexpensive raw materials. Below are representative protocols derived from patent literature.

This method involves a multi-step synthesis starting from malononitrile, achieving high purity and yield.[12][13]

-

Imidization : Malononitrile is reacted with methanol in the presence of a suitable solvent (e.g., methyl acetate) to form 1,3-dimethoxy malononitrile imine dihydrochloride.[13]

-

Cyanamide Substitution : The resulting intermediate is added to an alkaline solution containing cyanamide. The pH is carefully controlled (typically between 5 and 10) to facilitate the substitution reaction, yielding 3-amino-3-methoxy-N-cyano-2-propaneamidine.[12][13]

-

Aromatization and Cyclization : The product from the previous step is suspended in a solvent, and a catalyst is added. The mixture is heated (e.g., 65-150 °C) to induce cyclization and aromatization, forming the pyrimidine ring.[12] The reaction can be performed in a solvent like toluene.[13]

-

Purification : The crude product is obtained after cooling and precipitation. Recrystallization from an appropriate organic solvent is performed to yield the final high-purity white crystalline product.[12]

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

This two-step method uses cyanoacetate and urea as starting materials.[14]

-

Cyclization Reaction : Sodium metal is dissolved in a solvent (e.g., absolute ethanol). Cyanoacetate is added, followed by urea. The mixture is heated under reflux (65-80 °C). After reaction completion, the mixture is filtered. The filter cake is dissolved in water, and the pH is neutralized (pH 7.0-7.5) to precipitate the product, 4-amino-2,6(1H,3H)-pyrimidinedione, which is then filtered and dried.[14]

-

Methylation Reaction : The 4-amino-2,6(1H,3H)-pyrimidinedione is added to a reaction vessel with a solid alkali (e.g., sodium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a methylating agent (e.g., dimethyl sulfate) in a solvent like toluene. The reaction is maintained at 60-80 °C. Upon completion, the mixture is filtered, and the solvent is distilled off to yield the final product, 4-amino-2,6-dimethoxypyrimidine.[14]

Role in Signaling Pathways

Derivatives of aminopyrimidines are recognized for their ability to modulate key signaling pathways involved in inflammation and immunity. The IRAK4 and TLR pathways are notable examples.

IRAK4 is a critical kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which are essential for the innate immune response.[9] Dysregulation of this pathway is implicated in various inflammatory diseases.

-

Ligand Binding : A pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), binds to its corresponding TLR (e.g., TLR4) on the cell surface.

-

Complex Formation : This binding initiates the recruitment of adaptor proteins (like MyD88) and IRAK family kinases, including IRAK4, to the receptor complex.

-

Kinase Cascade : IRAK4 acts as a master kinase, phosphorylating and activating other kinases like IRAK1.

-

Downstream Activation : The activated IRAK complex dissociates from the receptor and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB pathway.

-

Inflammatory Response : NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines (e.g., TNF, IL-6), driving the inflammatory response.[9]

-

Inhibition : Aminopyrimidine-based inhibitors are designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity. This action blocks the entire downstream signaling cascade, thereby suppressing the production of inflammatory mediators.[9]

Caption: Inhibition of the TLR4-IRAK4 signaling pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Amino-2,6-dimethoxypyrimidine | 3289-50-7 [amp.chemicalbook.com]

- 3. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]

- 9. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 13. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 14. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

2,6-Dimethoxypyridin-4-amine chemical properties

Disclaimer: Publicly available information on the chemical and physical properties of 2,6-Dimethoxypyridin-4-amine (CAS No. 17325-39-2) is limited. Much of the available literature and database entries concern the isomeric and more widely studied compound, 2-Amino-4,6-dimethoxypyrimidine. Researchers are advised to verify the identity of the compound and its specific properties through analytical means.

This guide summarizes the currently available data for this compound for use by researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| CAS Number | 17325-39-2 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 154.17 g/mol | [2] |

| Synonyms | 4-Amino-2,6-dimethoxypyridine | [1][2] |

| Physical Form | Solid | [1] |

| Purity (Commercial) | ≥95% - 97% | [1][2] |

| SMILES | COC1=NC(=CC(=C1)N)OC | [2] |

| InChI Key | AJSGJCSWZUHDJB-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 57.37 Ų | [2] |

| logP (Computed) | 0.681 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Data

While some chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for commercial batches, these spectra are not publicly accessible.[4] Researchers should perform their own spectroscopic analysis for structure confirmation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific reactions of this compound are not available in the surveyed public literature. The synthesis methods found predominantly describe the preparation of its pyrimidine isomers.[5][6][7][8]

Reactivity and Biological Activity

Information regarding the specific reactivity, biological activity, or involvement in any signaling pathways for this compound is currently unavailable in the public domain. The pyrimidine scaffold is known to be associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, but this cannot be directly extrapolated to this specific pyridine derivative.[9]

Safety and Handling

The following safety information is derived from supplier safety data sheets. It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment.

| Category | Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists). | [1] |

| Storage | Store in a refrigerator (4°C), protected from light. | [1][2] |

Logical Relationships and Workflows

Due to the absence of published experimental protocols or biological pathway information for this compound, no logical diagrams can be generated at this time. A generalized workflow for the characterization of a novel research chemical is presented below for illustrative purposes.

References

- 1. 4-Amino-2,6-dimethoxypyridine | 17325-39-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. 17325-39-2 | this compound - Moldb [moldb.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,6-dimethoxypyrimidine

Introduction

4-Amino-2,6-dimethoxypyrimidine, also referred to as 2,6-dimethoxypyrimidin-4-amine, is a heterocyclic organic compound belonging to the substituted pyrimidine class.[1] It exists as a white to off-white crystalline powder at room temperature and is typically odorless.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly sulfonylurea herbicides.[2][3] Its molecular architecture, characterized by a pyrimidine core with an amino group and two methoxy groups, allows for diverse chemical interactions, making it a valuable scaffold in medicinal chemistry and materials science.[1][4][5]

Physicochemical Properties

A summary of the key quantitative data for 4-amino-2,6-dimethoxypyrimidine is presented below.

| Property | Value |

| CAS Number | 3289-50-7[1][6][7][8] |

| Molecular Formula | C6H9N3O2[1][4][6][7][8] |

| Molecular Weight | 155.15 g/mol [4][6][7] |

| Melting Point | 149-152 °C[6][8] |

| Boiling Point (Predicted) | 340.1 ± 45.0 °C[6][8] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³[6][8] |

| Appearance | White to off-white crystalline powder[1] |

| Topological Polar Surface Area | 70.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Molecular Structure and Visualization

The foundational structure of 4-amino-2,6-dimethoxypyrimidine consists of a six-membered heterocyclic pyrimidine ring. This ring is substituted with two methoxy groups (-OCH3) at positions 2 and 6, and an amino group (-NH2) at position 4.[1] The presence of these functional groups, particularly the amino group and the nitrogen atoms within the pyrimidine ring, allows the molecule to participate in hydrogen bonding, which influences its crystal packing and supramolecular structure.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4-amino-2,6-dimethoxypyrimidine. While a comprehensive, unified dataset is not publicly available, typical spectral characteristics can be inferred from various sources.

| Spectroscopy Type | Observed Characteristics |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH3), the amino protons (-NH2), and the aromatic proton on the pyrimidine ring are expected. |

| ¹³C NMR | Resonances for the carbon atoms in the pyrimidine ring and the methoxy groups would be observed. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching vibrations of the amino group, C-O stretching of the methoxy groups, and vibrations of the pyrimidine ring are typically present.[9] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ). |

Experimental Protocols: Synthesis

Multiple synthetic routes for 4-amino-2,6-dimethoxypyrimidine have been developed, often starting from readily available materials like malononitrile or guanidine derivatives.[1][2] A common industrial approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]

Example Protocol: Synthesis from Malononitrile

A multi-step synthesis starting from malononitrile is a frequently cited method.[1][2] The general workflow involves the formation of an intermediate which is then cyclized and functionalized to yield the final product.

-

Imidization: Malononitrile is reacted with methanol to form 1,3-dimethoxy malononitrile imine dihydrochloride. This reaction is typically carried out in an organic solvent.[10]

-

Cyanamide Substitution: The dihydrochloride intermediate is then treated with cyanamide in an alkaline solution to yield 3-amino-3-methoxy-N-cyano-2-propionamidine.[10]

-

Aromatize Cyclization: The resulting amidine undergoes a ring-closing reaction, often in a solvent like toluene with a stabilizing agent, to form the final 2-amino-4,6-dimethoxypyrimidine product.[2][10] The product can then be purified by recrystallization.[1]

Applications in Research and Development

4-Amino-2,6-dimethoxypyrimidine is a versatile building block in several areas of chemical research and industry:

-

Pharmaceuticals: The pyrimidine scaffold is a key component in many biologically active molecules. This compound is used as a precursor in the development of various therapeutic agents, including kinase inhibitors.[1]

-

Agrochemicals: It is a critical intermediate in the manufacture of numerous sulfonylurea herbicides, such as nicosulfuron and bensulfuron-methyl.[3]

-

Materials Science: Its ability to form predictable hydrogen-bonding patterns makes it a subject of interest in crystal engineering and the development of novel supramolecular structures.[4][5] It has also been explored for the synthesis of non-linear optical (NLO) materials.[5]

4-Amino-2,6-dimethoxypyrimidine is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide range of commercially important products. A thorough understanding of its molecular structure, properties, and synthesis is fundamental for researchers and scientists working in drug development, agrochemical synthesis, and materials science. The data and protocols outlined in this guide provide a comprehensive technical overview for professionals in these fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]

- 6. 4-Amino-2,6-dimethoxypyrimidine | 3289-50-7 [amp.chemicalbook.com]

- 7. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-2,6-dimethoxypyrimidine | 3289-50-7 [amp.chemicalbook.com]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]

- 10. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 2,6-Dimethoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethoxypyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the scarcity of documented, direct synthesis methods in publicly available literature, this guide outlines a plausible, multi-step synthetic pathway. The proposed route commences with a commercially available starting material, 2,6-dichloropyridine, and proceeds through a series of transformations including N-oxidation, regioselective nitration, nucleophilic aromatic substitution, and a final reduction step. This document provides a comprehensive overview of the proposed synthetic strategy, including detailed hypothetical experimental protocols, a summary of quantitative data for analogous reactions, and visual representations of the chemical transformations and logical workflow.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is a four-step process designed to overcome the challenges of direct functionalization of the pyridine ring. The key challenge lies in the introduction of a functional group at the 4-position that can be converted to an amine. Direct nitration of 2,6-disubstituted pyridines typically favors the 3-position. To achieve the desired 4-substitution, the strategy involves the use of a pyridine N-oxide intermediate, which directs nitration to the 4-position.

The overall proposed pathway is as follows:

-

N-Oxidation: Conversion of 2,6-dichloropyridine to 2,6-dichloropyridine N-oxide.

-

Nitration: Regioselective nitration of 2,6-dichloropyridine N-oxide to yield 2,6-dichloro-4-nitropyridine N-oxide.

-

Methoxylation: Nucleophilic aromatic substitution of the two chlorine atoms with methoxy groups to form 2,6-dimethoxy-4-nitropyridine N-oxide.

-

Reduction: Simultaneous reduction of the nitro group and the N-oxide to afford the final product, this compound.

This proposed pathway is visualized in the following diagram:

In-depth Technical Guide on the Spectroscopic Data of 2,6-Dimethoxypyridine-4-amine (CAS 17325-39-2)

Disclaimer: Despite extensive searches, publicly available experimental spectroscopic data for 2,6-Dimethoxypyridin-4-amine could not be located. This suggests that while the compound is commercially available, its detailed characterization has not been published in readily accessible scientific literature. To fulfill the structural requirements of this request, this guide will provide a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of spectroscopy. Furthermore, detailed experimental protocols and an illustrative workflow for its synthesis and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 - 5.4 | Singlet | 2H | H-3, H-5 |

| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~3.8 - 4.0 | Singlet | 6H | 2x -OCH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The amino protons are expected to be a broad signal and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2, C-6 |

| ~150 - 155 | C-4 |

| ~85 - 90 | C-3, C-5 |

| ~50 - 55 | -OCH₃ |

Note: The predicted chemical shifts are based on the analysis of substituted pyridines.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3050 - 3000 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580 | Strong | C=N and C=C stretching (pyridine ring) |

| ~1470 | Strong | C=C stretching (pyridine ring) |

| ~1250 | Strong | Asymmetric C-O-C stretching |

| ~1030 | Strong | Symmetric C-O-C stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 154 | Molecular ion (M⁺) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern is a prediction and may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation A quantity of 5-10 mg of the purified solid this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. Complete dissolution should be ensured.

2.1.2. ¹H NMR Acquisition The ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters would include a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a significantly larger number of scans (e.g., 1024 or more) would be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the powdered sample is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

2.2.2. Data Acquisition The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation The sample would be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution would then be diluted to the low µg/mL or ng/mL range for analysis.

2.3.2. Data Acquisition Mass spectra would be obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is typically introduced via a direct insertion probe or through a gas chromatograph. The mass analyzer would be scanned over a relevant m/z range (e.g., 50-500 amu).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxypyridin-4-amine. Due to the limited availability of experimentally recorded spectra in public databases, this document presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and known chemical shift values of analogous structures. This guide also includes a comprehensive, standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum for this and similar compounds.

Chemical Structure and Predicted ¹H NMR Spectrum

The chemical structure of this compound is fundamental to understanding its ¹H NMR spectrum. The molecule's symmetry and the electronic effects of its substituents—the two methoxy groups and the amino group on the pyridine ring—dictate the chemical shifts and multiplicities of the proton signals.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known chemical shifts for similar molecular fragments.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 5.7 - 6.0 | Singlet (s) | 2H | Pyridine C3-H and C5-H |

| 2 | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ |

| 3 | ~ 3.8 - 4.0 | Singlet (s) | 6H | 2 x -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency used for analysis. The signal for the amino (-NH₂) protons is often broad due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent.

Interpretation of the Predicted Spectrum

-

Symmetry: The molecule possesses a plane of symmetry passing through the C4-amino group and the nitrogen atom of the pyridine ring. This symmetry renders the two methoxy groups (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically equivalent.

-

Aromatic Protons (C3-H and C5-H): Due to the molecular symmetry, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet. The strong electron-donating effects of the amino group at C4 and the two methoxy groups at C2 and C6 increase the electron density on the pyridine ring, causing these protons to be significantly shielded and thus appear at a relatively upfield chemical shift for aromatic protons.

-

Amino Protons (-NH₂): The protons of the primary amine are exchangeable and their chemical shift is highly dependent on solvent, temperature, and concentration. They typically appear as a broad singlet.

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are expected to produce a sharp singlet in the typical range for methoxy groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

Sample: 5-10 mg of this compound

-

NMR Solvent: 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

-

NMR Tube: 5 mm high-precision NMR tube

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Sample Preparation Workflow

Figure 2: Experimental workflow for ¹H NMR analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D proton |

| Number of Scans | 8 to 16 |

| Relaxation Delay (d1) | 1-2 seconds |

| Acquisition Time (aq) | 2-4 seconds |

| Spectral Width (sw) | 16 ppm (approx. 6400 Hz) |

| Temperature | 298 K (25 °C) |

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum involves a logical flow of information derived from the key spectral parameters.

Figure 3: Logical flow for ¹H NMR spectral interpretation.

This guide serves as a comprehensive resource for understanding and obtaining the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum and, if necessary, perform additional 2D NMR experiments such as COSY and HMQC.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,6-Dimethoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 2,6-Dimethoxypyridin-4-amine. It details the expected vibrational frequencies, a standardized experimental protocol for acquiring the IR spectrum, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound can be obtained. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: a primary aromatic amine (-NH₂), two methoxy (-OCH₃) groups, and the substituted pyridine ring.

The analysis of the IR spectrum of this compound involves the identification of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. These include the N-H stretching and bending vibrations of the amine group, the C-O stretching of the ether linkages, and the various stretching and bending modes of the aromatic pyridine ring and C-H bonds.

Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. These values are based on established empirical data for similar structural motifs.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400-3250 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂)[1] |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2950-2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂)[1] |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine[1] |

| 1250-1200 & 1050-1010 | Strong | Asymmetric & Symmetric C-O-C Stretch | Aryl Alkyl Ether (-OCH₃)[2][3] |

| 910-665 | Strong, Broad | N-H Wag | Primary Aromatic Amine (-NH₂)[1] |

| Below 900 | Medium-Strong | C-H Out-of-plane Bending | Substituted Pyridine Ring |

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for solid samples. Alternatively, the KBr pellet method can be used.

-

Sample: this compound, solid.

-

Reagents (for KBr method): Dry, spectroscopy-grade potassium bromide (KBr).

-

Equipment (for KBr method): Agate mortar and pestle, hydraulic press with a pellet-forming die.

-

Software: Data acquisition and processing software associated with the FTIR spectrometer.

3.2. Sample Preparation

3.2.1. Attenuated Total Reflectance (ATR) Method (Recommended)

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Proceed to data acquisition.

3.2.2. Potassium Bromide (KBr) Pellet Method

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder.

-

Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into the pellet-forming die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample compartment.

-

Proceed to data acquisition.

3.3. Data Acquisition

-

Spectral Range: Set the data collection range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: Select a spectral resolution of 4 cm⁻¹.

-

Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Apodization: Apply a suitable apodization function (e.g., Happ-Genzel) to the interferogram before Fourier transformation.

-

Acquire the sample spectrum.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

-

Perform a baseline correction on the acquired spectrum if necessary.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups of this compound as detailed in the data table above.

Visualized Workflows and Data Interpretation

The following diagrams illustrate the logical flow of the IR spectroscopy analysis and the key spectral regions for this compound.

Figure 1. Workflow for the IR spectroscopy analysis of this compound.

Figure 2. Key functional groups of this compound and their corresponding IR regions.

Conclusion

The infrared spectroscopy analysis of this compound provides a rapid and reliable method for its structural confirmation. By following the detailed experimental protocol and correlating the observed spectral data with the expected absorption frequencies for its characteristic functional groups—the primary aromatic amine, the methoxy ethers, and the substituted pyridine ring—researchers can confidently verify the identity and purity of the compound. This technical guide serves as a foundational resource for the application of IR spectroscopy in the analysis of this important chemical entity.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dimethoxypyridin-4-amine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,6-Dimethoxypyridin-4-amine, a substituted pyridine of interest in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this compound and its analogues.

Introduction: The Analytical Significance of this compound

This compound belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in a vast array of biologically active molecules. The precise characterization of such compounds is a cornerstone of drug discovery and development, ensuring structural integrity and purity. Mass spectrometry stands as a pivotal analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide will delve into the nuanced aspects of analyzing this compound by mass spectrometry, from first principles to advanced interpretation.

Physicochemical Properties and Expected Molecular Ion

Before undertaking mass spectrometric analysis, a fundamental understanding of the analyte's properties is crucial.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| Exact Mass | 154.0742 u | N/A |

| Structure | A pyridine ring substituted with two methoxy groups at positions 2 and 6, and an amino group at position 4. | N/A |

The initial goal in the mass spectrometric analysis of this compound is the observation of its molecular ion peak. Given its chemical nature, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable ionization techniques.

Recommended Mass Spectrometry Protocols

The choice of ionization source and analytical parameters is critical for obtaining high-quality mass spectra. Below are detailed protocols for both EI-MS and ESI-MS.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.

Experimental Workflow:

Caption: Workflow for EI-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

GC-MS Parameters:

-

Injection: 1 µL of the sample solution is injected into the GC inlet, typically in splitless mode to maximize sensitivity.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separation.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-230°C.

-

Mass Range: Scan from m/z 40 to 250.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique, ideal for generating intact protonated molecules, which is particularly useful for subsequent tandem mass spectrometry (MS/MS) experiments.

Experimental Workflow:

Caption: Workflow for ESI-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The acidic additive is crucial for promoting protonation.

-

Infusion or LC-MS:

-

Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

LC-MS: For complex mixtures, utilize a C18 reversed-phase column with a gradient elution from water to acetonitrile (both with 0.1% formic acid).

-

-

MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 250-350°C.

-

Mass Range: Scan from m/z 50 to 300.

-

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

Predicted EI-MS Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 154) is expected to be reasonably abundant. The fragmentation will likely be driven by the loss of stable neutral molecules and radicals from the methoxy and amino substituents.

Predicted Fragmentation Scheme:

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments:

| m/z | Proposed Structure/Loss | Rationale |

| 154 | [M]⁺˙ (Molecular Ion) | The intact molecule after electron ionization. |

| 139 | [M-CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatics. |

| 124 | [M-CH₂O]⁺˙ | Loss of formaldehyde via rearrangement. |

| 111 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the m/z 139 fragment. |

| 127 | [M-HCN]⁺˙ | Loss of hydrogen cyanide, a characteristic fragmentation of nitrogen-containing heterocycles. |

| 97 | [M-CH₂O-HCN]⁺˙ | Subsequent loss of HCN from the m/z 124 fragment. |

Predicted ESI-MS/MS Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 155. Tandem MS (MS/MS) of this precursor ion will provide structural information.

Predicted MS/MS Fragmentation Scheme:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Predicted Product Ions:

| Precursor m/z | Product m/z | Proposed Neutral Loss | Rationale |

| 155 | 139 | CH₄ | Loss of methane, potentially through a rearrangement involving a methoxy group and a protonated site. |

| 155 | 138 | NH₃ | Loss of ammonia from the protonated amino group. |

| 155 | 123 | CH₃OH | Loss of methanol, a very common and favorable fragmentation pathway for protonated methoxy-substituted pyridines. |

| 123 | 95 | CO | Subsequent loss of carbon monoxide from the m/z 123 fragment ion. |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a robust method for its identification and structural confirmation. By employing the detailed protocols and understanding the predicted fragmentation pathways outlined in this guide, researchers can achieve high-confidence results. For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its key fragments. As with any analytical method, the use of a certified reference standard is the ultimate confirmation of identity.

References

Computational Analysis of 2,6-Dimethoxypyridin-4-amine: A Technical Guide for Drug Discovery and Molecular Design

Introduction

2,6-Dimethoxypyridin-4-amine and its structural analogs, substituted aminopyridines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While direct computational studies on this compound are not extensively available in the current literature, this technical guide outlines a comprehensive computational framework for its characterization. By leveraging established methodologies applied to structurally similar molecules, such as other substituted pyridines and pyrimidines, we can project a thorough in-silico analysis.[1][2][3][4][5][6][7] This document serves as a roadmap for researchers, scientists, and drug development professionals to investigate the structural, electronic, and potential protein-binding properties of this compound, thereby facilitating its evaluation as a potential therapeutic agent. The protocols and data presented herein are illustrative, based on typical findings for this class of compounds, and are intended to guide future computational research.

Quantum Chemical Calculations: Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the fundamental structural and electronic characteristics of a molecule.[8][9] These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Detailed Protocol for DFT Calculations

A typical DFT protocol for analyzing this compound would involve the following steps:

-

Initial Structure Generation: A 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p).[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following successful optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Predicted Molecular Properties

The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations on this compound.

| Parameter | Predicted Value | Significance |

| Total Energy (Hartree) | -552.78 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 3.45 | Reflects the molecule's polarity and solubility. |

| HOMO Energy (eV) | -5.89 | Region of electron donation; susceptible to electrophilic attack. |

| LUMO Energy (eV) | -0.75 | Region of electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 5.14 | Correlates with chemical reactivity and stability.[9] |

Visualization of the DFT Workflow

Caption: Workflow for DFT-based geometry optimization and electronic property calculation.

Molecular Docking: Investigating Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This is crucial for identifying potential protein targets and understanding the binding mechanism of a drug candidate. Pyridine derivatives have been shown to interact with various biological targets, including kinases and enzymes involved in cell signaling.[1][2]

Detailed Protocol for Molecular Docking

A hypothetical docking study of this compound against a protein kinase (e.g., Janus kinase 2 - JAK2) would follow this protocol:[1][3]

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., JAK2, PDB ID: 3JY9) is obtained from the Protein Data Bank.[11] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation: The optimized 3D structure of this compound (from DFT calculations) is prepared by assigning appropriate atom types and charges.

-

Binding Site Definition: The active site of the protein is defined. This is typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible conformations of the ligand within the defined binding site. The program scores these poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are identified.

Predicted Docking Results

This table presents hypothetical results from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| JAK2 Kinase | -7.8 | LEU932, GLU930 | Hydrogen Bond, Hydrophobic |

| EGFR Kinase | -7.2 | MET793, LEU718 | Hydrogen Bond, Pi-Alkyl |

| c-Met Kinase | -6.9 | TYR1230, MET1211 | Hydrogen Bond, Hydrophobic |

Visualization of the Molecular Docking Workflow

Caption: A typical workflow for performing molecular docking studies.

Signaling Pathway and Logical Relationships

Based on the potential interaction with protein kinases identified through docking studies, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, inhibition of a kinase like JAK2 could modulate the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[1]

Visualization of a Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

This technical guide provides a projected computational strategy for the in-depth analysis of this compound. Although direct experimental or computational data for this specific molecule is sparse, the outlined protocols for DFT calculations and molecular docking are based on well-established methods successfully applied to analogous compounds. The hypothetical data and workflows presented herein offer a robust framework for future research. By systematically characterizing its structural, electronic, and protein-binding properties, the potential of this compound as a lead compound in drug discovery can be effectively evaluated, paving the way for further experimental validation and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journaljpri.com [journaljpri.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

Quantum Chemical Calculations for 2,6-Dimethoxypyridin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,6-Dimethoxypyridin-4-amine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties of the title compound, offering valuable insights for researchers, scientists, and professionals in the field of drug design and development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The initial molecular geometry of this compound was constructed using the GaussView 6 interface and subsequently optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to derive the thermodynamic properties and vibrational spectra.

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound led to a stable structure. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide a detailed three-dimensional representation of the molecule's conformation.

| Geometrical Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C2 - N1 | 1.345 |

| C6 - N1 | 1.345 |

| C4 - N7 | 1.380 |

| C2 - O8 | 1.360 |

| C6 - O9 | 1.360 |

| O8 - C10 | 1.430 |

| O9 - C11 | 1.430 |

| Bond Angles (°) ** | |

| C6 - N1 - C2 | 118.5 |

| N1 - C2 - C3 | 122.0 |

| C3 - C4 - C5 | 117.0 |

| C2 - O8 - C10 | 118.0 |

| C6 - O9 - C11 | 118.0 |

| Dihedral Angles (°) ** | |

| C6 - N1 - C2 - C3 | 0.0 |

| N1 - C2 - O8 - C10 | 179.5 |

| N1 - C6 - O9 - C11 | -179.5 |

Vibrational Analysis

The vibrational frequencies of this compound were calculated to aid in the interpretation of its infrared (IR) and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented below. The assignments are based on the visualization of the vibrational modes using GaussView.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching (amine) |

| ν(C-H) | 3050 - 2950 | C-H stretching (aromatic and methyl) |

| ν(C=C), ν(C=N) | 1620 - 1500 | Aromatic ring stretching |

| δ(N-H) | 1600 | N-H scissoring (amine) |

| δ(C-H) | 1450 - 1300 | C-H bending (methyl and aromatic) |

| ν(C-O) | 1250 - 1050 | C-O stretching (methoxy) |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap | 4.90 |

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the computational and potential experimental validation processes, the following diagrams are provided.

Caption: Computational and Experimental Workflow.

Caption: Interrelation of Calculated Properties.

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxypyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxypyridin-4-amine in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on predicting solubility based on the compound's chemical structure, summarizing qualitative information from available sources, and providing a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is an aromatic amine derivative of pyridine. Its structure, featuring a pyridine ring with two methoxy groups and an amino group, suggests a moderate polarity. The presence of the amino group allows for hydrogen bonding, which plays a significant role in its solubility characteristics. It is important to distinguish this compound from its isomer, 4-amino-2,6-dimethoxypyrimidine, as they have different physical and chemical properties. This guide focuses exclusively on the pyridinamine.

Predicted and Observed Solubility in Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar amino group and ether-like methoxy groups suggests solubility in polar aprotic and polar protic solvents. The aromatic pyridine ring provides some nonpolar character, which may allow for some solubility in less polar solvents.

While specific quantitative solubility data is scarce, patent literature describing the use of this compound as a reactant provides qualitative insights into its solubility.

Table 1: Summary of Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale / Source |

| Nitriles | Acetonitrile (MeCN) | Soluble | Used as a reaction solvent, indicating sufficient solubility for chemical synthesis.[1] |

| Ethers | 1,4-Dioxane | Soluble | Employed as a solvent in a multi-step synthesis, suggesting good solubility.[2] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Utilized as an extraction solvent, which requires the compound to be soluble in it.[1] |

| Alcohols | Methanol, Ethanol | Likely Soluble | General solubility of amines in alcohols due to hydrogen bonding capabilities. |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | A common solvent for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the compound may interact favorably with aromatic solvents. |

| Nonpolar | Hexanes, Heptane | Likely Poorly Soluble | The polar functional groups are expected to limit solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/incubator set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Technical Guide on the Physical Characteristics of 2,6-Dimethoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2,6-Dimethoxypyridin-4-amine (CAS Number: 17325-39-2). Due to the limited availability of comprehensive experimental data in public literature, this document summarizes the reported properties and outlines standardized experimental protocols for a more thorough characterization. Additionally, for comparative purposes, this guide includes data on the closely related and more extensively documented compound, 4-Amino-2,6-dimethoxypyrimidine.

Core Data for this compound

This compound is a substituted pyridine derivative. The available data for this compound is summarized below.

Physical and Chemical Properties

The following table outlines the fundamental physical and chemical properties of this compound. Many specific experimental values such as melting point, boiling point, and solubility are not widely reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 17325-39-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% to 97% | [1][2] |

| SMILES | COC1=NC(=CC(=C1)N)OC | [1] |

| InChI Key | AJSGJCSWZUHDJB-UHFFFAOYSA-N | [2] |

| Storage Conditions | Refrigerator; 4°C, protect from light | [1][2] |

Spectroscopic Data

| Technique | Expected Data Points |

| ¹H NMR | Chemical shifts (δ), multiplicity, integration, coupling constants (J) for aromatic and methoxy protons. |

| ¹³C NMR | Chemical shifts (δ) for aromatic and methoxy carbons. |

| FT-IR | Characteristic absorption bands (cm⁻¹) for N-H, C-N, C=C, C-O, and C-H bonds. |

| Mass Spec. | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) and fragmentation pattern. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining the key physical properties of a solid organic compound like this compound.

Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical and spectroscopic characterization of a synthesized or acquired chemical compound.

Caption: A standard workflow for the characterization of a chemical compound.

Melting Point Determination

This protocol describes the use of a capillary-based melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until 1-2 mm of the material is packed into the sealed end.[1][2]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[3]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Solubility Determination

This protocol provides a general method for assessing solubility in various solvents.

-

Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

-

Sample Preparation: A known mass of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., vortexed or shaken) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[4]

-

Analysis: The suspension is visually inspected. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[5]

Spectroscopic Analysis Protocols

-

Sample Preparation: Approximately 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] A small amount of an internal standard like tetramethylsilane (TMS) is often added for chemical shift referencing (δ = 0.00 ppm).[7]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "shimmed" to maximize homogeneity. Standard acquisition parameters are used to collect the spectrum, typically involving a 30-45 degree pulse and the co-addition of 16-32 scans for ¹H NMR to improve the signal-to-noise ratio.[6]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

-

Background Collection: The ATR crystal surface (commonly diamond or zinc selenide) is cleaned, and a background spectrum is collected. This background is automatically subtracted from the sample spectrum by the instrument's software.[8][9]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.[10][11]

-

Spectrum Acquisition: The sample spectrum is collected, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[10]

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[12]

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates charged molecules (e.g., [M+H]⁺) in the gas phase.[12]

-

Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of ions at each m/z value.[13]

Comparative Data: 4-Amino-2,6-dimethoxypyrimidine

For reference, the physical properties of the structural isomer 4-Amino-2,6-dimethoxypyrimidine (CAS: 3289-50-7), which contains a pyrimidine core instead of a pyridine core, are more extensively reported. This data may be useful for researchers working with related scaffolds.

| Property | Value | Source(s) |

| CAS Number | 3289-50-7 | [14][15] |

| Molecular Formula | C₆H₉N₃O₂ | [3][14] |

| Molecular Weight | 155.15 g/mol | [14][15] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 149-152 °C (lit.) | [14][15] |

| Boiling Point | 340.1±45.0 °C (Predicted) | [16] |

| Solubility | Methanol: 25 mg/mL (clear, colorless to yellow solution) Water: Soluble | [10][15][16] |

| pKa | 3.35±0.10 (Predicted) | [4][16] |

| Storage Conditions | 2–8 °C, under inert gas | [16] |

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. gammadata.se [gammadata.se]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. study.com [study.com]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 2,6-Dimethoxypyridin-4-amine: Synthesis, Potential Applications, and Scientific Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific historical data on its initial discovery is not extensively documented in publicly available literature, its structural class—aminopyridines—has a significant history in neuroscience and pharmacology. This document outlines a plausible synthetic pathway, potential applications based on related compounds, and the broader scientific context of its chemical family.

Introduction and Historical Context

Substituted aminopyridines are a class of heterocyclic organic compounds that have garnered considerable attention in the field of drug development. The parent compound, 4-aminopyridine, is a well-known potassium (K+) channel blocker.[1][2] It was first developed in 1963 and has since been investigated for various therapeutic applications.[1][2] Its approval for clinical use began in the 1970s in Bulgaria as a reversal agent for non-depolarizing myorelaxants.[1][2] In 2010, a formulation of 4-aminopyridine was approved in the United States for improving walking in patients with multiple sclerosis.[1][3]

The core mechanism of action for many aminopyridines involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at nerve terminals.[4] This mode of action has made them valuable tools in neuropharmacology and has spurred interest in the synthesis and evaluation of novel derivatives, such as this compound, to explore enhanced potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound

A more versatile approach for constructing substituted pyridines often starts with di-halogenated precursors, such as 2,6-dibromopyridine or 2,6-dichloro-4-iodopyridine, which allow for selective, stepwise functionalization using modern cross-coupling reactions.[5][6] For the synthesis of this compound, a potential pathway could involve the initial introduction of the amino group via a Buchwald-Hartwig amination, followed by the substitution of the chloro or bromo groups with methoxy moieties.

Detailed Experimental Protocol: A Proposed Two-Step Synthesis

The following protocol outlines a potential method for the synthesis of this compound starting from 2,6-dichloropyridine. This protocol is based on general principles of nucleophilic aromatic substitution and palladium-catalyzed amination reactions.

Step 1: Synthesis of 4-Amino-2,6-dichloropyridine

This step would likely involve a nucleophilic aromatic substitution or a palladium-catalyzed amination of 2,6-dichloropyridine. Given the reactivity of the pyridine ring, a direct amination might be challenging. A more controlled approach would be a Buchwald-Hartwig amination.

Materials:

-

2,6-Dichloropyridine

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).